![molecular formula C13H26OSn B12540164 4-[1-(Trimethylstannyl)ethenyl]octan-3-one CAS No. 820250-62-2](/img/structure/B12540164.png)
4-[1-(Trimethylstannyl)ethenyl]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(Trimethylstannyl)ethenyl]octan-3-one is a chemical compound characterized by the presence of a trimethylstannyl group attached to an ethenyl moiety, which is further connected to an octan-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Trimethylstannyl)ethenyl]octan-3-one typically involves the reaction of an appropriate precursor with trimethylstannyl reagents under controlled conditions. One common method involves the use of a stannylation reaction, where a vinyl stannane is reacted with an octanone derivative in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation processes, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[1-(Trimethylstannyl)ethenyl]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylstannyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxides, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[1-(Trimethylstannyl)ethenyl]octan-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[1-(Trimethylstannyl)ethenyl]octan-3-one involves its interaction with specific molecular targets and pathways. The trimethylstannyl group can act as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
4-[1-(Trimethylsilyl)ethenyl]octan-3-one: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
4-[1-(Trimethylgermyl)ethenyl]octan-3-one: Contains a trimethylgermyl group, offering different reactivity and properties.
4-[1-(Trimethylplumbyl)ethenyl]octan-3-one: Features a trimethylplumbyl group, which can lead to unique chemical behavior.
Uniqueness
4-[1-(Trimethylstannyl)ethenyl]octan-3-one is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and stability compared to its silicon, germanium, and lead analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
820250-62-2 |
|---|---|
Molecular Formula |
C13H26OSn |
Molecular Weight |
317.05 g/mol |
IUPAC Name |
4-(1-trimethylstannylethenyl)octan-3-one |
InChI |
InChI=1S/C10H17O.3CH3.Sn/c1-4-7-8-9(5-2)10(11)6-3;;;;/h9H,2,4,6-8H2,1,3H3;3*1H3; |
InChI Key |
IWPDTFPOJFZOST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=C)[Sn](C)(C)C)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12540083.png)


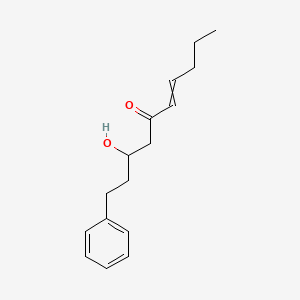

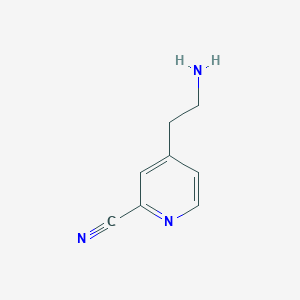
![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)
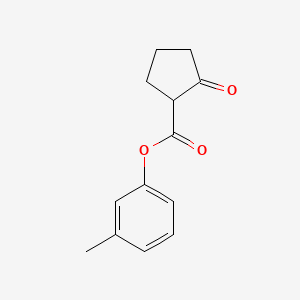
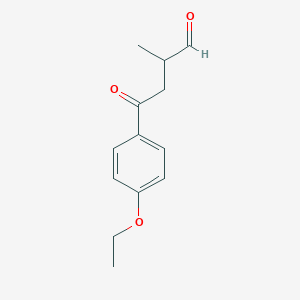
![N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12540161.png)
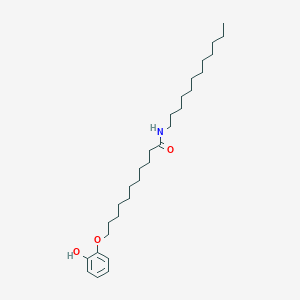
![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)
